

An In-depth Technical Guide to Rifapentine-D8: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rifapentine-D8

Cat. No.: B15561802

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifapentine-D8 is the deuterated analog of Rifapentine, a potent, long-acting rifamycin antibiotic. It is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accurate quantification of Rifapentine in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of **Rifapentine-D8**, designed to support research and development in the pharmaceutical sciences.

Chemical Structure and Properties

Rifapentine-D8 is structurally identical to Rifapentine, with the exception of eight deuterium atoms incorporated into the piperazine moiety. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometry-based assays.

Table 1: General Properties of Rifapentine-D8

Property	Value	Reference
Chemical Name	[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxo-24-azatetracyclo[23.3.1.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate-d8	N/A
Synonyms	Prifitin-D8, Cyclopentylrifampicin-D8	[1]
Molecular Formula	C ₄₇ H ₅₆ D ₈ N ₄ O ₁₂	[2][3]
Molecular Weight	885.08 g/mol	[1][2][3]
CAS Number	Not consistently available; Unlabeled CAS: 61379-65-5	[2]

Table 2: Physicochemical Properties of Rifapentine (and expected for Rifapentine-D8)

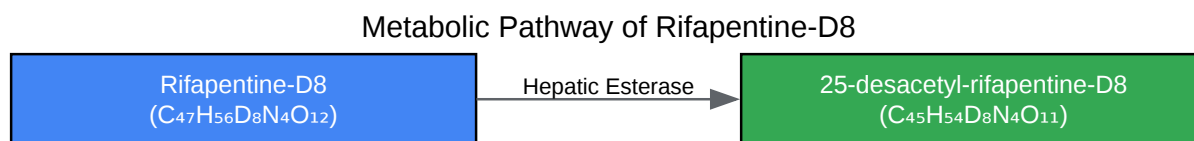
Property	Value	Reference
Appearance	Brick-red to reddish-brown crystalline powder	[4]
Solubility	Organic Solvents: Soluble in DMSO and dimethylformamide (~30 mg/mL), ethanol (~2 mg/mL), chloroform, and dichloromethane. Aqueous Buffers: Sparingly soluble.	
Melting Point	179-180 °C (for Rifapentine)	[5]
Storage Temperature	-20°C	[6]
Stability	Stable for ≥4 years when stored properly. Sensitive to moisture and heat. Prone to oxidation.	[7][8]

Mechanism of Action

The mechanism of action of **Rifapentine-D8** is identical to that of Rifapentine. It is a bactericidal antibiotic that functions by inhibiting DNA-dependent RNA polymerase in susceptible bacteria, primarily *Mycobacterium tuberculosis*. [9][10] This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to cell death. [9] It is important to note that Rifapentine does not inhibit the mammalian counterpart of this enzyme, which accounts for its selective toxicity. [9]

Metabolism

Rifapentine is metabolized in the liver to its primary active metabolite, 25-desacetyl-rifapentine. This biotransformation is also expected for **Rifapentine-D8**. The deuterated metabolite, 25-desacetyl-**rifapentine-D8**, is also used as an internal standard in analytical methods. [1]



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of **Rifapentine-D8**.

Experimental Protocols

Bioanalytical Quantification of Rifapentine using Rifapentine-D8 Internal Standard

A common application of **Rifapentine-D8** is as an internal standard for the quantification of Rifapentine in biological samples (e.g., plasma, serum) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

- A known concentration of **Rifapentine-D8** (internal standard) is spiked into the biological matrix (e.g., plasma).
- Proteins are precipitated from the sample using a suitable organic solvent (e.g., acetonitrile).
- The sample is centrifuged, and the supernatant is collected for analysis.

2. LC-MS/MS Analysis:

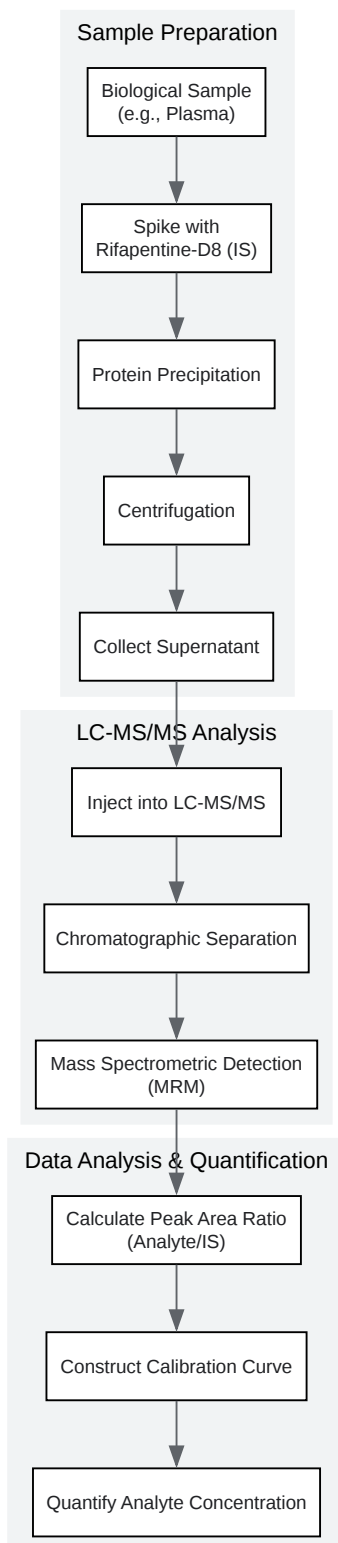
- **Chromatographic Separation:** The supernatant is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile/methanol) is used to separate Rifapentine and **Rifapentine-D8** from other matrix components.
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Rifapentine and **Rifapentine-D8** are monitored.

- Rifapentine: e.g., m/z 877.5 \rightarrow [product ion]
- **Rifapentine-D8**: e.g., m/z 885.5 \rightarrow [product ion]

3. Quantification:

- The peak area ratio of the analyte (Rifapentine) to the internal standard (**Rifapentine-D8**) is calculated.
- A calibration curve is constructed by analyzing a series of standards with known concentrations of Rifapentine and a fixed concentration of **Rifapentine-D8**.
- The concentration of Rifapentine in the unknown samples is determined by interpolating their peak area ratios onto the calibration curve.

Bioanalytical Workflow using Rifapentine-D8

[Click to download full resolution via product page](#)

Caption: Workflow for bioanalysis of Rifapentine.

Synthesis of Rifapentine-D8

A detailed, publicly available experimental protocol for the specific synthesis of **Rifapentine-D8** was not identified in the surveyed literature. The synthesis of deuterated compounds typically involves the use of deuterated starting materials or reagents in a synthetic route analogous to that of the non-labeled compound. The synthesis of Rifapentine generally starts from Rifamycin S.[11] It is presumed that the deuterated piperazine moiety is introduced during the synthesis to yield **Rifapentine-D8**.

Conclusion

Rifapentine-D8 is an indispensable tool for the accurate and precise quantification of Rifapentine in preclinical and clinical research. Its stable isotopic labeling ensures it behaves chromatographically identically to the parent drug while being distinguishable by mass spectrometry, making it the ideal internal standard. This guide provides essential technical information to aid researchers in the effective utilization of **Rifapentine-D8** in their drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. japsonline.com [japsonline.com]
- 2. veeprho.com [veeprho.com]
- 3. Solubility of Rifapentine in Different Organic Solvents (2008) | Kun Zhou | 15 Citations [scispace.com]
- 4. usp-pqm.org [usp-pqm.org]
- 5. Rifapentine - Wikipedia [en.wikipedia.org]
- 6. Rifapentine-D8 | CAS | LGC Standards [lgcstandards.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. extranet.who.int [extranet.who.int]

- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Rifapentine | C₄₇H₆₄N₄O₁₂ | CID 135403821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. usp-pqm.org [usp-pqm.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Rifapentine-D8: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15561802#rifapentine-d8-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com